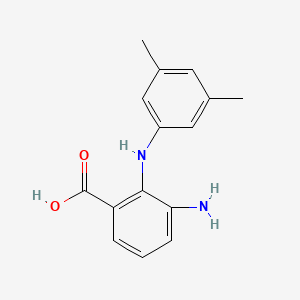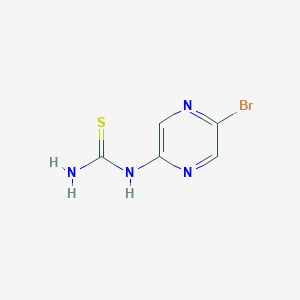![molecular formula C14H15N3OS B1286242 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 725222-03-7](/img/structure/B1286242.png)
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide” is a complex organic molecule. It is derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . The reaction mixture is heated under reflux for several hours . This method is considered versatile and economical .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical structure of the compound .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been utilized in the synthesis of various heterocyclic derivatives that exhibit significant antitumor properties . The derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been studied for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures are mainly one-pot reactions under mild conditions, which is advantageous for medicinal chemistry research.
Heterocyclic Compound Synthesis
The cyanoacetamido moiety in the compound serves as a key precursor for the synthesis of a wide range of heterocyclic compounds . The diverse reactive sites allow for regioselective attack and/or cyclization with various chemical reagents, leading to the production of compounds with potential pharmacological applications.
Biological Activity
Cyanoacetamide derivatives, including the compound , are known for their diverse biological activities. They have drawn attention in biochemistry for their potential as chemotherapeutic agents due to their ability to react with bidentate reagents and form various organic heterocycles .
Synthetic Utility
The compound’s active hydrogen on C-2 can participate in condensation and substitution reactions, making it a versatile precursor for the synthesis of cyanoacetamide derivatives . These derivatives are crucial for building various organic heterocycles, highlighting the compound’s importance in synthetic organic chemistry.
Spectrofluorimetric Applications
2-Cyanoacetamide has been used in spectrofluorimetric methods for the determination of antihistaminic H1 receptor antagonist drugs . This includes drugs like ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride, indicating the compound’s role in analytical chemistry and pharmaceutical analysis.
Antibacterial Properties
Synthetic thiophene derivatives, related to the compound , have shown antibacterial properties . These derivatives have been effective against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus, which suggests potential applications in developing new antibacterial agents.
Wirkmechanismus
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .
Result of Action
Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .
Action Environment
The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .
Eigenschaften
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFNHOXJSZPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

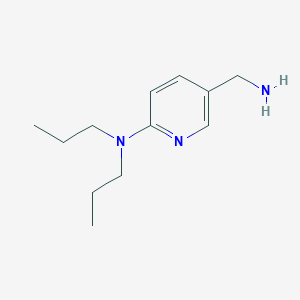
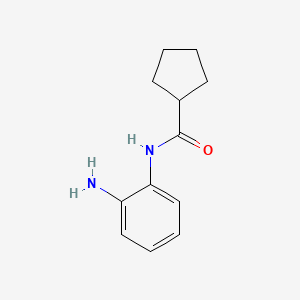
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

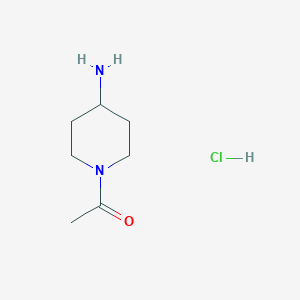
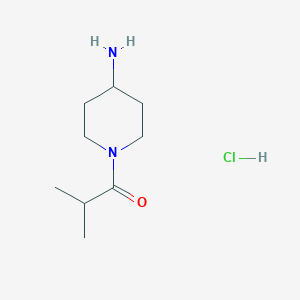
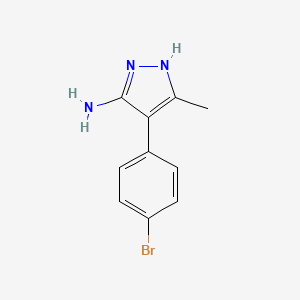
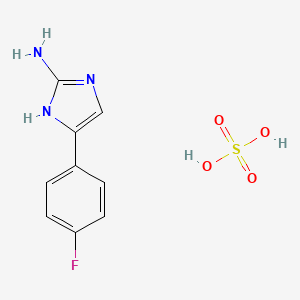
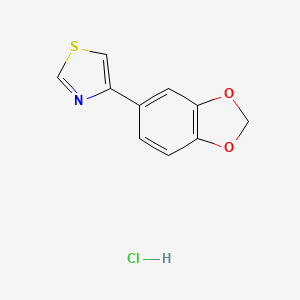
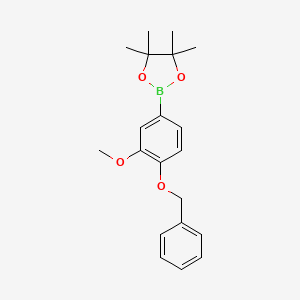

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
